molecular formula C16H23N3O3 B7924213 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924213
M. Wt: 305.37 g/mol
InChI Key: QYLQUESVQLCWGO-NBFOIZRFSA-N
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Description

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic chemical entity with distinct structural and functional properties. This compound is characterized by the presence of an amino-propionyl group attached to a pyrrolidinyl ring, a methyl-carbamic acid group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multi-step organic synthesis. One common approach begins with the protection of the amino group, followed by the formation of the pyrrolidinyl ring. Subsequently, the amino-propionyl group is introduced through amide bond formation. The carbamic acid methyl ester is synthesized via a condensation reaction with methyl isocyanate. Finally, the benzyl esterification is accomplished using benzyl alcohol in the presence of a suitable esterification agent.

Industrial Production Methods

Industrial-scale production may utilize optimized versions of the synthetic routes mentioned above. Typically, these methods involve the use of high-efficiency catalysts, automated synthesis equipment, and precise control of reaction conditions to ensure high yield and purity. The choice of solvents and reagents is also optimized for large-scale operations, often involving safer and more cost-effective alternatives.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a corresponding nitrile or nitro group under oxidative conditions.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution at the ester moiety.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents.

Major Products

  • Oxidation Products: Formation of nitriles or nitro derivatives.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used in synthetic organic chemistry for the preparation of complex molecules and intermediates in multi-step synthesis pathways.

Biology

In biological research, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is often employed as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine

Medically, this compound serves as a precursor in the synthesis of pharmacologically active agents, particularly in the development of novel drugs targeting specific pathways.

Industry

Industrially, it is utilized in the production of specialty chemicals and advanced materials, where its unique structural properties contribute to the desired characteristics of the final products.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound's amino and ester groups facilitate binding and interaction with target sites, while the pyrrolidinyl ring contributes to the overall structural conformation necessary for activity.

Comparison with Similar Compounds

Compared to other compounds with similar functionalities, such as [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid ethyl ester and [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-butyl-carbamic acid butyl ester, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester stands out due to its unique ester moiety. The benzyl ester provides additional hydrophobic interactions and steric hindrance, potentially enhancing its binding affinity and specificity for certain targets.

List of Similar Compounds

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid ethyl ester

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-butyl-carbamic acid butyl ester

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-propyl-carbamic acid propyl ester

Well, there you have it

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLQUESVQLCWGO-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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